molecular formula C22H36Cl2N4O2 B12740339 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-22-9

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12740339
CAS No.: 102132-22-9
M. Wt: 459.4 g/mol
InChI Key: MBRHIOQPRSNBCK-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, multiple amine groups, and a tetramethyl substitution pattern.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves multiple steps. One of the synthetic routes includes the reaction of bis-(p-nitrophenyl) carbonate with N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide in dimethyl sulfoxide at 20°C for 7 hours under an inert atmosphere . This is followed by the reaction with (S)-methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate in dimethyl sulfoxide at 40°C for 16 hours under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-carboxamide derivatives: Compounds with similar pyrrole ring structures and functional groups.

    2,6-Dimethylphenyl derivatives: Compounds with similar aromatic ring structures and substitution patterns.

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.

Properties

CAS No.

102132-22-9

Molecular Formula

C22H36Cl2N4O2

Molecular Weight

459.4 g/mol

IUPAC Name

N-[2-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]amino]ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H34N4O2.2ClH/c1-14-9-8-10-15(2)18(14)25-19(27)16(3)23-11-12-24-20(28)17-13-21(4,5)26-22(17,6)7;;/h8-10,13,16,23,26H,11-12H2,1-7H3,(H,24,28)(H,25,27);2*1H

InChI Key

MBRHIOQPRSNBCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl

Origin of Product

United States

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